
Fructose 2,6-biphosphate
概要
説明
フルクトース2,6-ビスリン酸は、解糖系と糖新生を調節する上で重要な役割を果たす代謝産物です。 これは、ホスホフルクトキナーゼ1やフルクトース1,6-ビスホスファターゼなどの重要な酵素の活性をアロステリックに影響を与える能力で知られています 。 この化合物は、二機能性酵素であるホスホフルクトキナーゼ2/フルクトース2,6-ビスホスファターゼによって合成および分解されます .
準備方法
化学反応の分析
反応の種類: フルクトース2,6-ビスリン酸は、主にリン酸化と脱リン酸化の反応を起こします。 これは、ホスホフルクトキナーゼ2によってリン酸化され、フルクトース2,6-ビスホスファターゼによって脱リン酸化されます .
一般的な試薬と条件:
主な生成物:
科学的研究の応用
Regulation of Glycolysis and Gluconeogenesis
Fru-2,6-P2 acts as a powerful allosteric regulator of key enzymes involved in glycolysis and gluconeogenesis. It enhances the activity of phosphofructokinase-1 (PFK-1), promoting glycolysis while inhibiting fructose-1,6-bisphosphatase (FBPase-1), which is essential for gluconeogenesis. This regulatory mechanism allows cells to adapt their metabolic pathways based on energy demands.
Case Study: Hepatic Regulation
A study demonstrated that increasing hepatic levels of Fru-2,6-P2 can overcome insulin resistance in type 2 diabetes models. By using adenovirus-mediated overexpression of the enzyme responsible for its synthesis, researchers observed significant reductions in plasma glucose and lipids in diabetic mice. This suggests that targeting Fru-2,6-P2 could be a therapeutic strategy for managing diabetes-related metabolic dysfunctions .
Role in Cancer Metabolism
Fru-2,6-P2 has been implicated in cancer cell metabolism, where altered glycolytic pathways are often observed. Tumor cells frequently exhibit increased glycolytic flux to support rapid proliferation, a phenomenon known as the Warburg effect.
Research Findings
Research indicates that elevated levels of Fru-2,6-P2 can enhance glycolytic activity in cancer cells, thus providing a potential target for cancer therapies aimed at disrupting the metabolic adaptations of tumors .
Impact on Insulin Secretion
In pancreatic β-cells, Fru-2,6-P2 modulates insulin secretion by influencing calcium oscillations. Studies have shown that varying levels of Fru-2,6-P2 can alter the frequency and amplitude of these oscillations, which are critical for proper insulin release. This modulation suggests that Fru-2,6-P2 could be a key player in maintaining glucose homeostasis through its effects on insulin secretion .
Applications in Fermentation Technology
Fru-2,6-P2 is also relevant in industrial applications such as fermentation technology. Its role as an activator of glycolysis makes it beneficial for optimizing fermentation processes where efficient sugar conversion to alcohol or organic acids is desired.
Industrial Insights
In vinegar production using Gluconacetobacter species, the presence of Fru-2,6-P2 can enhance the efficiency of sugar metabolism during fermentation, leading to higher yields of acetic acid .
Potential Therapeutic Targets
Given its regulatory functions in various metabolic pathways, Fru-2,6-P2 is being explored as a therapeutic target for several conditions including obesity and metabolic syndromes. By manipulating its levels through genetic or pharmacological means, researchers aim to restore normal metabolic functions in affected individuals.
Summary Table: Applications of Fru-2,6-P2
作用機序
フルクトース2,6-ビスリン酸は、解糖系と糖新生に関与する重要な酵素の活性をアロステリックに調節することで、その効果を発揮します。 これは、ホスホフルクトキナーゼ1のフルクトース6-リン酸に対する親和性を高め、阻害性のATPおよびクエン酸に対する親和性を低下させることによって、ホスホフルクトキナーゼ1を活性化します 。 逆に、フルクトース1,6-ビスホスファターゼを阻害し、解糖系と糖新生のバランスを調節します .
類似化合物:
フルクトース1,6-ビスリン酸: 解糖系のもう1つの重要な調節因子ですが、経路の異なる段階に関与しています.
グルコース6-リン酸: 解糖系と糖新生に関与していますが、フルクトース2,6-ビスリン酸と同じ調節効果はありません.
ユニークさ: フルクトース2,6-ビスリン酸は、ホスホフルクトキナーゼ1とフルクトース1,6-ビスホスファターゼの活性を調節することで、解糖系と糖新生をアロステリックに調節する能力において独特です 。この二重の調節機能により、代謝バランスを維持する重要な分子となっています。
類似化合物との比較
Fructose 1,6-bisphosphate: Another important regulator of glycolysis, but it is involved in different steps of the pathway.
Glucose 6-phosphate: Plays a role in glycolysis and gluconeogenesis but does not have the same regulatory effects as fructose 2,6-biphosphate.
Uniqueness: this compound is unique in its ability to allosterically regulate both glycolysis and gluconeogenesis by modulating the activity of phosphofructokinase 1 and fructose 1,6-bisphosphatase . This dual regulatory role makes it a critical molecule in maintaining metabolic balance.
生物活性
Fructose 2,6-bisphosphate (F2,6BP) is a crucial regulatory metabolite in cellular metabolism, particularly in glycolysis and gluconeogenesis. It is synthesized by the enzyme 6-phosphofructo-2-kinase (PFK-2) and acts as an allosteric activator of 6-phosphofructo-1-kinase (PFK-1), thereby playing a significant role in controlling glucose metabolism. This article explores the biological activity of F2,6BP, its implications in various metabolic pathways, and its potential therapeutic applications.
Regulation of Glycolysis and Gluconeogenesis
F2,6BP is primarily known for its role in regulating the glycolytic pathway. It enhances the activity of PFK-1, which catalyzes the conversion of fructose 6-phosphate to fructose 1,6-bisphosphate. This reaction is a key control point in glycolysis. Conversely, F2,6BP inhibits fructose 1,6-bisphosphatase (FBPase), an enzyme that catalyzes the reverse reaction during gluconeogenesis. This dual regulatory function allows F2,6BP to maintain glucose homeostasis in response to varying metabolic demands.
Table: Enzymatic Regulation by F2,6BP
Enzyme | Reaction Type | Effect of F2,6BP |
---|---|---|
PFK-1 | Glycolysis | Activator |
FBPase | Gluconeogenesis | Inhibitor |
Role in Cancer Metabolism
Recent studies have highlighted the elevated levels of F2,6BP in cancer cells compared to normal cells. This increase is often attributed to the overexpression of PFKFB isoenzymes (PFKFB1-4), which are responsible for synthesizing F2,6BP. The heightened concentration of F2,6BP facilitates increased glycolytic flux necessary for rapid cell proliferation and survival under hypoxic conditions commonly found in tumors .
Case Study: PFKFB4 in Cancer
A study demonstrated that inhibiting the kinase activity of PFKFB4 significantly reduced F2,6BP levels in cancer cell lines, leading to decreased glucose uptake and ATP production. This suggests that targeting PFKFB4 may be a viable strategy for cancer therapy by disrupting the metabolic adaptations that support tumor growth .
Implications in Diabetes Management
In the context of diabetes, particularly type 2 diabetes characterized by insulin resistance, increasing hepatic levels of F2,6BP has shown promising results. A study involving adenovirus-mediated gene transfer to enhance hepatic PFK-2 activity resulted in significantly elevated F2,6BP levels. This intervention improved insulin sensitivity by downregulating glucose-6-phosphatase and upregulating glucokinase expression .
Table: Effects of Increased F2,6BP on Hepatic Metabolism
Parameter | Control Group | Enhanced F2,6BP Group |
---|---|---|
Plasma Glucose Levels | High | Significantly Reduced |
Insulin Levels | Elevated | Reduced |
Glucose-6-Phosphatase Expression | High | Downregulated |
Glucokinase Expression | Low | Upregulated |
F2,6BP functions through several mechanisms:
- Allosteric Modulation : It increases PFK-1 affinity for its substrates while alleviating inhibition by ATP .
- Regulatory Feedback : It plays a role in feedback mechanisms that adjust metabolic pathways according to cellular energy status.
- Impact on Macrophage Metabolism : In chronic diseases such as obesity and type 2 diabetes, macrophages exhibit altered metabolism influenced by F2,6BP levels .
特性
IUPAC Name |
[(2S,3S,4S,5R)-3,4-dihydroxy-2-(hydroxymethyl)-5-(phosphonooxymethyl)oxolan-2-yl] dihydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O12P2/c7-2-6(18-20(13,14)15)5(9)4(8)3(17-6)1-16-19(10,11)12/h3-5,7-9H,1-2H2,(H2,10,11,12)(H2,13,14,15)/t3-,4-,5+,6+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWOAJXNVLXPMU-ZXXMMSQZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)(CO)OP(=O)(O)O)O)O)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@](O1)(CO)OP(=O)(O)O)O)O)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O12P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90897603 | |
Record name | Fructose 2,6-diphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90897603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | D-Fructose 2,6-bisphosphate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001047 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
79082-92-1 | |
Record name | Fructose 2,6-diphosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79082-92-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fructose 2,6-diphosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079082921 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fructose 2,6-diphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90897603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fructose 2,6-diphosphate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SE96VBE4LU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | D-Fructose 2,6-bisphosphate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001047 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。